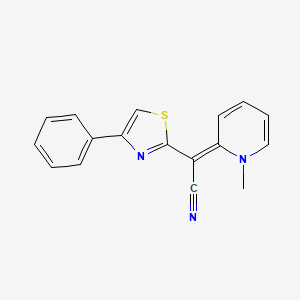

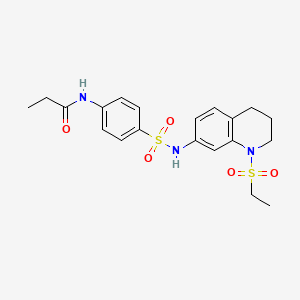

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile, also known as MPTA, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a fluorescent probe for imaging, as well as in drug discovery and development.

Scientific Research Applications

Photochemical Reactions

Compounds with structures resembling "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" have been studied for their photochemical behavior. For instance, the dissociative photosubstitution reactions of certain ruthenium complexes in acetonitrile demonstrate the ligand substitution reaction upon irradiation, highlighting the potential for photo-induced ligand exchange processes in similar compounds (Hecker, Fanwick, & McMillin, 1991).

Synthesis and Reactivity

The synthetic utility of compounds structurally related to "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" has been demonstrated through various reactions. For example, fluoride ion-promoted azomethine ylid generation showcases the reactivity of certain aminonitrile ylids, leading to the formation of oxazoline derivatives, which could inspire similar synthetic routes for the target compound (Kohra & Tominaga, 1994).

Photochromic Performance

Dithiazolylethenes with pyridyl and N-methylpyridinium groups have been prepared and analyzed for their photochromic performance. This research provides insights into the photophysical properties of compounds that could be structurally related to the target molecule, including their ability to undergo color changes upon light irradiation (Irie & Takami, 2007).

Luminescence and Electrochemistry

Luminescent rhenium(I) phenanthroline complexes with benzoxazol-2-ylidene ligands, including studies on their synthesis, characterization, and photophysical properties, offer parallels in exploring the electrochemical and luminescent behaviors of similar compounds. Such research could guide the development of optoelectronic materials based on "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" (Ko, Ng, & Yiu, 2012).

Nucleophilic Substitution Reactions

Research on the reactivity of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles to afford new naphthostyryl derivatives through substitution of the methylthio group informs on the synthetic versatility and potential chemical transformations of compounds with similar structural features (Dyachenko, Kashner, & Samusenko, 2014).

properties

IUPAC Name |

(2E)-2-(1-methylpyridin-2-ylidene)-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-20-10-6-5-9-16(20)14(11-18)17-19-15(12-21-17)13-7-3-2-4-8-13/h2-10,12H,1H3/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKZDLUBHPTQEZ-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C=CC=C/C1=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B2955109.png)

![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)

![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2955126.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)

![2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)